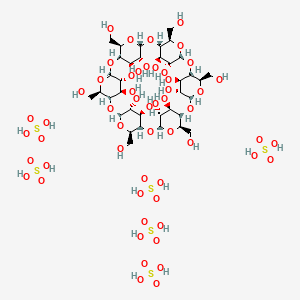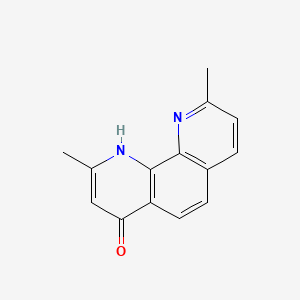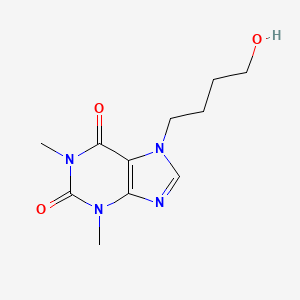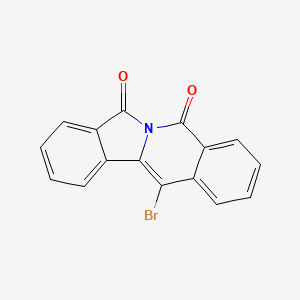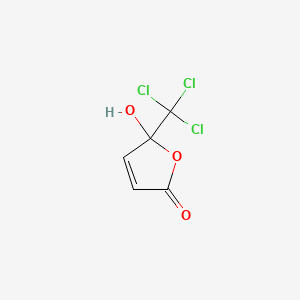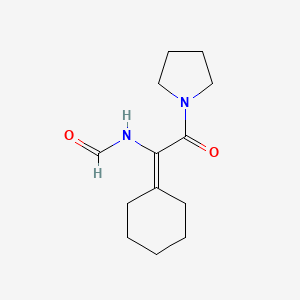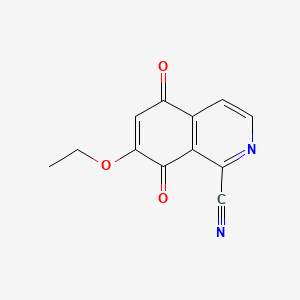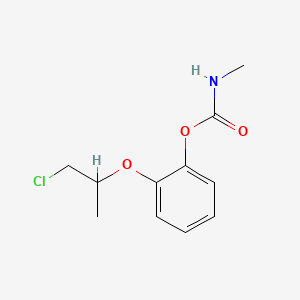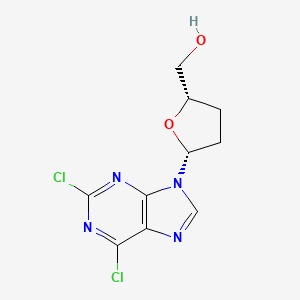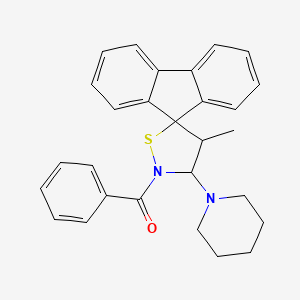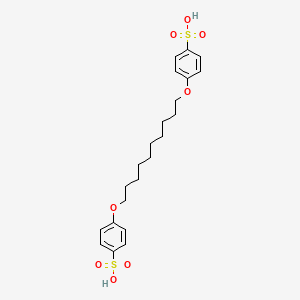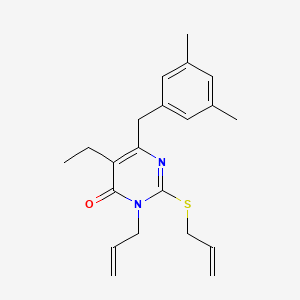
4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family. Pyrimidinones are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the pyrimidinone core through cyclization reactions.
Step 2: Introduction of the 3,5-dimethylphenylmethyl group via Friedel-Crafts alkylation.
Step 3: Addition of ethyl and propenyl groups through alkylation reactions.
Step 4: Incorporation of the propenylthio group using thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the pyrimidinone ring to dihydropyrimidinone.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidinones.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition or activation of biochemical pathways, modulation of gene expression, or interference with cellular processes.
相似化合物的比较
Similar Compounds
4(3H)-Pyrimidinone Derivatives: Compounds with similar pyrimidinone core structures but different substituents.
Thioether-Containing Compounds: Compounds with sulfur-containing functional groups.
Uniqueness
4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
199852-51-2 |
|---|---|
分子式 |
C21H26N2OS |
分子量 |
354.5 g/mol |
IUPAC 名称 |
6-[(3,5-dimethylphenyl)methyl]-5-ethyl-3-prop-2-enyl-2-prop-2-enylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C21H26N2OS/c1-6-9-23-20(24)18(8-3)19(22-21(23)25-10-7-2)14-17-12-15(4)11-16(5)13-17/h6-7,11-13H,1-2,8-10,14H2,3-5H3 |
InChI 键 |
VMSJGPDQMQCPTI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(N(C1=O)CC=C)SCC=C)CC2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



